

Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **4-(4-Nitrophenyl)pyrimidine**. The information presented is intended to support research and development efforts in medicinal chemistry and related fields where pyrimidine derivatives are of significant interest.

Spectroscopic Data

The structural confirmation of **4-(4-Nitrophenyl)pyrimidine** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity
9.32	d
8.90	d
8.44	d
8.37	d
7.91	dd

 ^{13}C NMR (CDCl_3)

Chemical Shift (δ) ppm
164.1
159.2
151.1
149.2
142.9
129.4
124.4
119.9

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
1601	C=N stretch (pyrimidine ring)
1518	N-O asymmetric stretch (nitro group)
1348	N-O symmetric stretch (nitro group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Mass Spectrometry Data

m/z	Assignment
201.05	[M] ⁺ (Molecular Ion)

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)pyrimidine

This section details the experimental procedure for the synthesis of **4-(4-Nitrophenyl)pyrimidine**.

Materials:

- 1-(4-Nitrophenyl)ethan-1-one
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Formamide
- Ammonium chloride (NH₄Cl)
- Ethanol

- Ethyl acetate
- Hexane

Procedure:

- Step 1: Synthesis of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
 - A mixture of 1-(4-nitrophenyl)ethan-1-one and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at 120 °C for 2 hours.
 - The reaction mixture is then cooled to room temperature.
 - The precipitated solid is collected by filtration, washed with hexane, and dried under vacuum to yield the crude intermediate product.
- Step 2: Synthesis of **4-(4-Nitrophenyl)pyrimidine**
 - A mixture of the crude 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, formamide, and ammonium chloride is heated at 150 °C for 4 hours.
 - After cooling, the reaction mixture is poured into ice water.
 - The resulting precipitate is collected by filtration and washed with water.
 - The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane.
 - The appropriate fractions are collected and the solvent is evaporated to yield pure **4-(4-Nitrophenyl)pyrimidine**.

Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Caption: Synthetic and analytical workflow for **4-(4-Nitrophenyl)pyrimidine**.

Caption: Structural features and potential applications of **4-(4-Nitrophenyl)pyrimidine**.

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